![molecular formula C5H5NOS B1207774 Thiophene-2-carbaldehyde oxime CAS No. 29683-84-9](/img/structure/B1207774.png)
Thiophene-2-carbaldehyde oxime
Overview
Description
Thiophene-2-carbaldehyde oxime is a natural product found in Capparis spinosa. It has been studied for its properties and potential applications . The compound’s molecular formula is C5H5NOS .
Molecular Structure Analysis
The molecular structure of Thiophene-2-carbaldehyde oxime consists of a thiophene ring with an aldoxime functional group attached. The compound appears as a colorless liquid, which may turn amber upon storage .
Scientific Research Applications
Corrosion Inhibitors for Aluminum Alloys
Thiophene-2-carbaldehyde oxime (OXM) has been used as a corrosion inhibitor for the 2024-T3 aluminum alloy in hydrochloric acid medium . The inhibitory property of OXM for AA2024-T3 in 1 M HCl solution was investigated via electrochemical impedance spectroscopy and potentiodynamic polarization . The inhibition efficiency increased with an increase in the inhibitor concentration, achieving maximum values of 94.0% and 96% at 10 −3 M .
Preparation of Beta-Aryl-Beta-Amino Acids and Urea Derivatives
Thiophene-2-carboxaldehyde, a close relative of Thiophene-2-carbaldehyde oxime, is used in the preparation of beta-aryl-beta-amino acids and urea derivatives . It acts as an arylation reagent .
Synthesis of Unstaturated Ketones
Thiophene-2-carboxaldehyde is also used in the synthesis of unsaturated ketones, which serve as antiviral and cytotoxic agents .
Synthesis of 2-Arylamino-5-Hydrazono-Thiophene-3 Carboxylates
In a study, it was found that dihydrothiophene shows two distinct regioselectivities in acidic or basic media which led to the formation of 2-arylamino-5-hydrazono-thiophene-3 carboxylates in NaOH solution .
Synthesis of 5-(Arylamino)Thiophene-2,4-Dicarboxylates
The same study also found that dihydrothiophene led to the formation of 5-(arylamino)thiophene-2,4-dicarboxylates in acidic medium .
properties
IUPAC Name |
(NE)-N-(thiophen-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLBPLHYRZLLT-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carbaldehyde oxime | |
CAS RN |
29683-84-9 | |
Record name | Thiophene-2-aldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029683849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29683-84-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Thiophene-2-carbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOPHENE-2-ALDOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6UB726D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Thiophene-2-carbaldehyde oxime interact with aluminum alloy surfaces to inhibit corrosion?
A1: Thiophene-2-carbaldehyde oxime (OXM) acts as a mixed-type corrosion inhibitor for AA2024-T3 aluminum alloy in hydrochloric acid solutions []. The molecule adsorbs onto the aluminum surface, forming a protective barrier layer that hinders the corrosive attack of the acid []. This adsorption process is driven by the interaction of the molecule's electron-rich sites with the aluminum surface []. These electron-rich sites, identified through DFT calculations, include the nitrogen and oxygen atoms in the oxime group, as well as the π-electrons in the thiophene ring [].
Q2: What computational chemistry techniques were used to study Thiophene-2-carbaldehyde oxime's inhibition properties, and what insights were gained?
A2: Researchers utilized Density Functional Theory (DFT) calculations with the B3LYP functional to investigate the electronic properties and reactivity of Thiophene-2-carbaldehyde oxime []. By analyzing parameters like EHOMO (energy of the highest occupied molecular orbital), ELUMO (energy of the lowest unoccupied molecular orbital), energy gap, and molecular orbital distribution, they gained insights into the molecule's ability to interact with the aluminum surface []. Additionally, Monte Carlo simulations were employed to further understand the adsorption behavior of Thiophene-2-carbaldehyde oxime on the Al (111) surface at a molecular level [].
Q3: What experimental techniques were used to evaluate the corrosion inhibition performance of Thiophene-2-carbaldehyde oxime, and what were the key findings?
A3: Electrochemical impedance spectroscopy and potentiodynamic polarization techniques were employed to assess the inhibition performance of Thiophene-2-carbaldehyde oxime on AA2024-T3 aluminum alloy in a 1 M HCl solution []. These techniques revealed that the inhibition efficiency increased with higher concentrations of Thiophene-2-carbaldehyde oxime, reaching a maximum inhibition efficiency of 94% at a concentration of 10⁻³ M []. The polarization curves confirmed the mixed-type inhibition mechanism of the compound, affecting both anodic and cathodic corrosion reactions []. Furthermore, surface characterization techniques like SEM/EDX provided visual confirmation of the protective barrier layer formed by Thiophene-2-carbaldehyde oxime on the aluminum surface [].
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